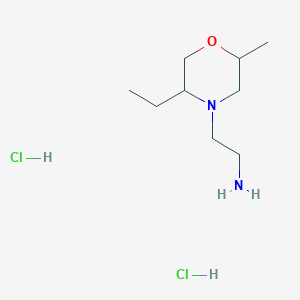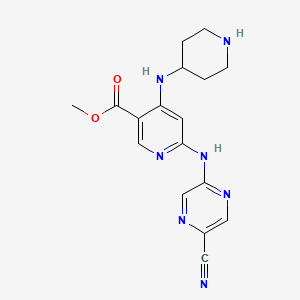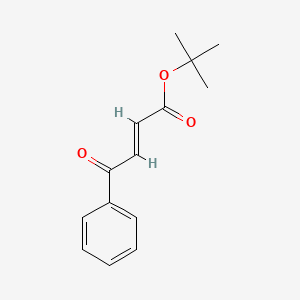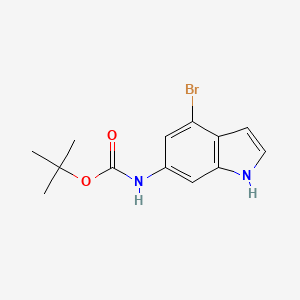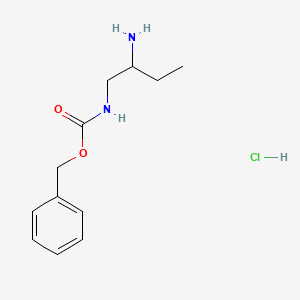
1-N-CBZ-butane-1,2-diamine-HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-N-CBZ-butane-1,2-diamine-HCl typically involves the protection of the amine group in butane-1,2-diamine with a carbobenzyloxy (CBZ) group. This is followed by the formation of the hydrochloride salt. The synthetic route can be summarized as follows:
Protection of the amine group: Butane-1,2-diamine is reacted with benzyl chloroformate in the presence of a base to form the CBZ-protected amine.
Formation of the hydrochloride salt: The CBZ-protected amine is then treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-N-CBZ-butane-1,2-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
科学研究应用
1-N-CBZ-butane-1,2-diamine-HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-N-CBZ-butane-1,2-diamine-HCl involves its interaction with molecular targets such as enzymes and proteins. The CBZ group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the CBZ group, the free amine can interact with various biological targets, influencing biochemical pathways .
相似化合物的比较
1-N-CBZ-butane-1,2-diamine-HCl can be compared with similar compounds such as:
2-N-CBZ-butane-1,2-diamine-HCl: This compound has a similar structure but differs in the position of the CBZ group. It exhibits different reactivity and applications.
1-N-Boc-butane-1,2-diamine-HCl: This compound uses a Boc (tert-butoxycarbonyl) protecting group instead of CBZ, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific protecting group and its applications in selective synthesis and research.
属性
CAS 编号 |
1179359-80-8 |
|---|---|
分子式 |
C12H19ClN2O2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
benzyl N-(2-aminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(13)8-14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
InChI 键 |
UKLHVSVDUDBPHH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


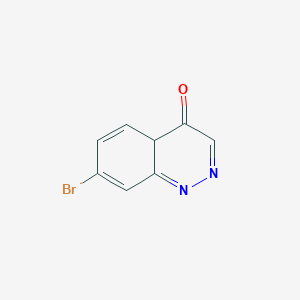
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
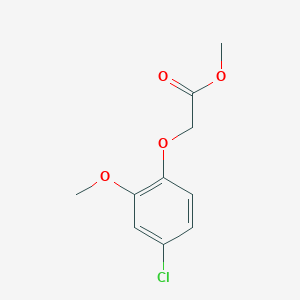
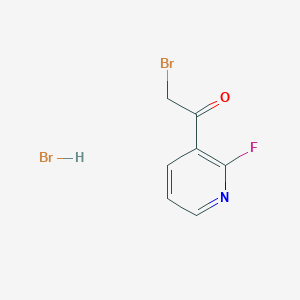
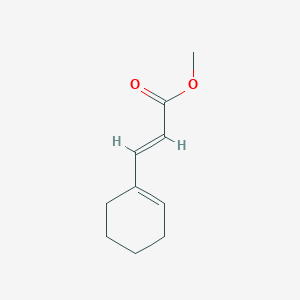
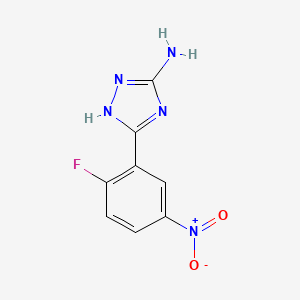
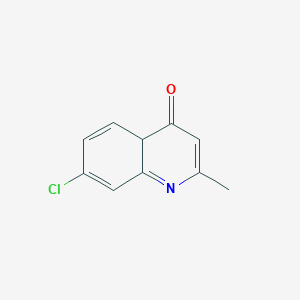

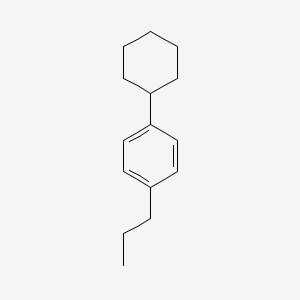
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
